Nitration: Xanthine and its N-methyl derivatives, including 9-methylxanthine, can undergo nitration to form 8-nitro derivatives. The specific reaction conditions, such as the nitrating agent and solvent, depend on the substitution pattern of the xanthine derivative. []
Nucleophilic Substitution: The 8-nitro group in 8-nitroxanthines, including 9-methyl-8-nitroxanthine, can be readily displaced by nucleophiles like chloride, ethoxide, and even water, leading to the formation of various substituted xanthine derivatives. []
Complexation with Platinum: 9-Methylxanthine reacts with platinum(IV) complexes, and this reaction is significantly accelerated by the presence of platinum(II) complexes. This catalytic effect is attributed to a chloride bridging mechanism. []
9-Methylxanthine is typically derived from the methylation of xanthine, which can be sourced from natural products or synthesized chemically. In nature, xanthine itself can be produced from the breakdown of purine nucleotides. This compound belongs to the broader classification of alkaloids, specifically methylated xanthines, known for their pharmacological properties.
The synthesis of 9-methylxanthine can be achieved through several methods:
9-Methylxanthine participates in various chemical reactions:
The mechanism of action of 9-methylxanthine primarily relates to its role as an antagonist of adenosine receptors (A1 and A2A). By blocking these receptors, it exerts stimulant effects similar to caffeine but with potentially different potency and duration.
9-Methylxanthine has several scientific applications:
9-Methylxanthine (chemical name: 9-Methyl-3H-purine-2,6-dione) is a synthetic monomethylated derivative of xanthine, where a methyl group is attached to the nitrogen atom at position 9 of the purine ring. Within the methylxanthine family, which includes naturally occurring compounds like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine), 9-Methylxanthine belongs to the subset of N-methylated xanthines. Unlike its isomers (e.g., 1-, 3-, or 7-Methylxanthine), methylation at the N-9 position alters the molecule’s tautomeric properties and hydrogen-bonding potential. This structural distinction places it in a unique category, as N-9 methylation is rare in naturally occurring methylxanthines but critical for modulating biochemical interactions, such as adenosine receptor binding and phosphodiesterase inhibition [3] [9].
Table 1: Structural Comparison of Key Methylxanthines
Compound | Methyl Group Position | IUPAC Name | Natural Occurrence |
---|---|---|---|
Xanthine | None | 3,7-Dihydro-1H-purine-2,6-dione | Yes |
9-Methylxanthine | N-9 | 9-Methyl-3H-purine-2,6-dione | No |
Theophylline | N-1, N-3 | 1,3-Dimethyl-7H-purine-2,6-dione | Yes (trace) |
Caffeine | N-1, N-3, N-7 | 1,3,7-Trimethyl-1H-purine-2,6-dione | Yes |
9-Methylxanthine was first synthesized in the mid-20th century during systematic investigations into purine chemistry. While naturally abundant methylxanthines like caffeine were isolated as early as the 1820s [6], 9-Methylxanthine emerged later through targeted chemical modifications aimed at studying purine reactivity and enzyme specificity. Early work by Fischer and Helferich in the 1950s–1960s on N-alkylated purines provided methodologies for its synthesis, typically via methylation of xanthine using dimethyl sulfate or methyl iodide under controlled alkaline conditions [9]. Its discovery was pivotal for understanding the role of N-9 in purine biochemistry, particularly in contrast to the physiological effects of theophylline or caffeine. Unlike those compounds, 9-Methylxanthine lacks significant central nervous system (CNS) stimulant properties due to its inability to efficiently cross the blood-brain barrier, a consequence of altered hydrogen-bonding capacity [3] [6].
9-Methylxanthine is not found in significant quantities in natural sources such as plants (e.g., coffee, tea, cacao) or animal tissues. This contrasts with other methylxanthines:
Biosynthetically, methylxanthines in plants arise from xanthosine via sequential methylation by SAM-dependent N-methyltransferases. Theobromine synthase catalyzes 3-methylation, and caffeine synthase adds methyl groups at N-1 and N-7. However, no known plant enzyme methylates xanthine at N-9. In vitro, 9-Methylxanthine can be generated through chemical synthesis or as a minor metabolite in microbial systems engineered to express non-specific methyltransferases [3].
Table 2: Biosynthetic Methylation Sites in Common Natural Methylxanthines
Substrate | Enzyme | Methylation Site | Product |
---|---|---|---|
Xanthosine | 7-N-Methyltransferase | N-7 | 7-Methylxanthosine |
7-Methylxanthosine | Nucleosidase | – | 7-Methylxanthine |
7-Methylxanthine | Theobromine synthase | N-3 | Theobromine |
Theobromine | Caffeine synthase | N-1 | Caffeine |
In purine metabolism, xanthine serves as the central intermediate in the catabolic pathway, converging from guanine (via guanine deaminase) and hypoxanthine (via xanthine oxidoreductase) before oxidation to uric acid [9]. Methylation at N-9 alters this molecule’s metabolic fate:
Figure: Metabolic Pathway Context of 9-Methylxanthine
Guanine → (Guanine deaminase) → Xanthine → (Xanthine oxidase) → Uric acid Hypoxanthine → (Xanthine oxidoreductase) → Xanthine ↓ Chemical/Synthetic Modification: Xanthine + CH₃I → 9-Methylxanthine (not metabolized by xanthine oxidase)
This unique metabolic inertia and synthetic versatility underscore 9-Methylxanthine’s role as a tool for probing biochemical mechanisms and designing targeted therapeutics [3] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7